molecular formula C20H38ClNO2 B2421754 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride CAS No. 1184966-69-5

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride

Cat. No.: B2421754
CAS No.: 1184966-69-5
M. Wt: 359.98
InChI Key: ATCCCLTUBXZPIP-UHFFFAOYSA-N
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Description

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride is a compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride typically involves multiple steps. One common approach starts with the functionalization of adamantane derivatives. For instance, the adamantane core can be functionalized through radical or carbocation intermediates, which are known for their stability and reactivity . The synthesis may involve the use of palladium-based catalysts and triphenylphosphines for Heck alkylation reactions .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors and specialized catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Catalysts like palladium and triphenylphosphine are often employed to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .

Scientific Research Applications

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride is unique due to its specific functional groups and the presence of the adamantane moiety, which imparts stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(dipropylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO2.ClH/c1-3-5-21(6-4-2)13-19(22)14-23-15-20-10-16-7-17(11-20)9-18(8-16)12-20;/h16-19,22H,3-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCCLTUBXZPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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